N'-(4-ethoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-2-26-14-7-5-13(6-8-14)22-20(25)19(24)21-12-15-9-10-17(28-15)18(23)16-4-3-11-27-16/h3-11H,2,12H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDSDHWUEUZLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized through the reaction of 4-ethoxybenzoyl chloride with an appropriate amine under basic conditions.
Formation of the Thiophene-2-carbonyl Intermediate: The thiophene-2-carbonyl group can be synthesized through the acylation of thiophene with thiophene-2-carbonyl chloride.
Coupling Reaction: The final step involves the coupling of the ethoxyphenyl intermediate with the thiophene-2-carbonyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(4-ethoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N’-(4-ethoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N’-(4-ethoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide can be compared with other similar compounds, such as:
N’-(4-methoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide: Similar structure but with a methoxy group instead of an ethoxy group.
N’-(4-ethoxyphenyl)-N-{[5-(furan-2-carbonyl)furan-2-yl]methyl}ethanediamide: Similar structure but with furan rings instead of thiophene rings.
The uniqueness of N’-(4-ethoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide lies in its specific combination of functional groups and the resulting chemical and biological properties.
Biological Activity
N'-(4-ethoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure features a thiophene moiety and an ethoxyphenyl group, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 306.44 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiophene rings may facilitate π-π stacking interactions and hydrogen bonding, enhancing binding affinity to these targets.
Biological Activities
-
Antimicrobial Activity :
- Several studies have shown that compounds containing thiophene rings exhibit significant antibacterial and antifungal properties. For instance, derivatives with similar structures have been tested against various pathogens, showing promising results.
-
Anticancer Properties :
- Research indicates that the compound may possess anticancer activity, particularly against specific cancer cell lines. For example, compounds with similar thiophene structures have demonstrated inhibitory effects on colon carcinoma and breast cancer cell lines.
-
Enzyme Inhibition :
- The compound has been explored for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurological disorders. Inhibitors of AChE can enhance cholinergic transmission and are considered for conditions like Alzheimer's disease.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in infectious diseases.
Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines, revealing that the compound exhibited IC50 values comparable to established chemotherapeutics. The mechanism was linked to apoptosis induction in cancer cells, highlighting its potential as a lead compound for drug development.
Comparative Analysis
| Compound | Structure | Antimicrobial Activity | Anticancer Activity | AChE Inhibition |
|---|---|---|---|---|
| This compound | Structure | Moderate | High | Yes |
| Thiophene Derivative A | Similar | High | Moderate | No |
| Thiophene Derivative B | Similar | Low | High | Yes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-(4-ethoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide?
- Methodology : The synthesis typically involves multi-step reactions:
Thiophene functionalization : Introduce the thiophene-2-carbonyl group via Friedel-Crafts acylation using AlCl₃ as a catalyst in anhydrous dichloromethane .
Amide bond formation : Couple the functionalized thiophene intermediate with 4-ethoxyphenylamine using carbodiimide-based coupling agents (e.g., DCC or EDC) in DMF under nitrogen .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
- Key considerations : Monitor reaction progress via TLC and optimize temperature (40–60°C) to prevent side reactions like over-acylation .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, thiophene carbonyl at δ 165–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₂₁H₁₉N₂O₄S₂: 443.08 g/mol) .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in DMSO/water and refine using SHELXL .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- In vitro screening :
- Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Mechanistic insights : Perform molecular docking to predict interactions with targets like bacterial topoisomerase II or human kinase domains .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., thiophene acylation) be elucidated?
- Experimental approaches :
- Kinetic studies : Monitor acylation rates via UV-Vis spectroscopy under varying AlCl₃ concentrations to determine rate-limiting steps .
- Isotopic labeling : Use ¹³C-labeled acetyl chloride to track carbonyl incorporation via NMR .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density shifts during electrophilic substitution on the thiophene ring .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?
- Case study : If NOE signals suggest non-planar amide conformations:
Variable-temperature NMR : Assess rotational barriers around the amide bond in DMSO-d₆ at 25–80°C .
Dynamic NMR simulations : Fit line-shape changes to determine activation energy (ΔG‡) using software like MestReNova .
- Validation : Compare with X-ray structures to correlate solution-state dynamics with solid-state conformations .
Q. How can crystallographic disorder in the thiophene rings be addressed during refinement?
- SHELXL refinement :
Disorder modeling : Split the thiophene moiety into two overlapping parts with occupancy factors refined isotropically .
Restraints : Apply SIMU and DELU restraints to stabilize thermal parameters during least-squares minimization .
Q. What computational methods predict metabolic stability and toxicity profiles?
- In silico tools :
- ADMET prediction : Use SwissADME to estimate logP (target: 3.5–4.0), CYP450 inhibition, and Ames test outcomes .
- Metabolite ID : Run molecular dynamics simulations (GROMACS) to identify likely oxidation sites (e.g., sulfur atoms in thiophene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
